Enantiopurity Specification vs. Racemic Mixture: Baseline Chiral Integrity for Asymmetric Applications
Commercially sourced (S)-2-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazole is supplied as a single enantiomer with a certified purity of 98% (HPLC) . In contrast, the corresponding racemic mixture (±)-2-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazole is a 1:1 enantiomer composite that provides zero enantiomeric excess in downstream transformations. The 98% single-enantiomer specification ensures that products derived from this building block retain defined absolute configuration, whereas use of the racemate would necessitate costly and often low-yielding chiral resolution at a later synthetic stage .
| Evidence Dimension | Enantiomeric purity (commercial specification) |
|---|---|
| Target Compound Data | 98% purity, single (S)-enantiomer (HPLC area%) |
| Comparator Or Baseline | Racemic (±)-2-(1-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazole: 0% ee; achiral 2-substituted imidazole: N/A |
| Quantified Difference | Target provides 98% chemical purity with defined (S)-configuration vs. racemate (0% ee) or achiral analog (no chiral information) |
| Conditions | Commercial QC specification (Leyan, AKSci); HPLC purity determination |
Why This Matters
Procurement of the single (S)-enantiomer eliminates the need for downstream chiral separation, reducing step count, cost, and yield loss in enantioselective synthetic routes.
